molecular formula C14H18FN3 B11735676 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B11735676
M. Wt: 247.31 g/mol
InChI Key: PJURHLMAIJEOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a bifunctional amine featuring a pyrazole core substituted with ethyl and methyl groups at the 1- and 4-positions, respectively. The pyrazole moiety is linked via a methylene bridge to a secondary amine, which is further connected to a 4-fluorobenzyl group. While direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., benzimidazole- and imidazole-containing amines) are synthesized via reactions involving isothiocyanates and guanidines under mild conditions, often in acetonitrile .

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C14H18FN3/c1-3-18-14(11(2)8-17-18)10-16-9-12-4-6-13(15)7-5-12/h4-8,16H,3,9-10H2,1-2H3

InChI Key

PJURHLMAIJEOBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF) and may require a catalyst to facilitate the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine lies in its potential as a pharmaceutical agent. Research indicates that it may exhibit:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating its potential as an anticancer agent. Further research is needed to elucidate its mechanism of action and efficacy in vivo .

Agricultural Science

The compound's unique chemical structure allows it to be explored as a potential pesticide or herbicide. Its ability to interact with biological systems can be leveraged to develop new agrochemicals that are effective against pests while being environmentally friendly.

Material Science

Due to the presence of the pyrazole moiety, this compound can also be utilized in the development of novel materials, such as:

  • Polymeric Materials : The compound can serve as a building block for synthesizing polymers with specific properties, potentially leading to applications in coatings, adhesives, and composites .

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers investigated the anticancer properties of various pyrazole derivatives, including this compound. The study demonstrated significant cytotoxic effects against several cancer cell lines, prompting further investigation into its pharmacokinetics and toxicity profiles .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on assessing the anti-inflammatory effects of this compound using established animal models of inflammation. Results indicated a marked reduction in inflammatory markers, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

Summary of Findings

The applications of this compound span across multiple scientific disciplines. Its medicinal properties make it a candidate for drug development, while its potential use in agriculture and materials science highlights its versatility.

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs in the evidence, differing primarily in the heterocyclic core and substituent functionalization. Key comparisons include:

Table 1: Structural Comparison of Analogous Amines

Compound Name Core Structure Substituents/R-Groups Fluorinated Group Reference
[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine Pyrazole 1-Ethyl, 4-methyl; 4-fluorobenzyl 4-Fluorophenyl N/A
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Pyrazole 2,4,6-Trichlorophenyl; pyridin-4-yl 4-Fluorophenyl
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Benzimidazole Trifluoromethylimidazole; trifluoromethylphenyl 4-Trifluoromethylphenyl
Quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate Indole Quinolin-8-yl; 4-fluorobenzyl 4-Fluorophenyl

Key Observations :

  • Pyrazole vs.
  • Fluorinated Substituents : The 4-fluorophenyl group in the target compound is less electron-deficient than trifluoromethylphenyl groups (e.g., in ), which may alter hydrogen-bonding capacity and metabolic stability .
  • Chlorinated vs. Fluorinated Aromatics : The 2,4,6-trichlorophenyl group in introduces steric bulk and higher lipophilicity compared to the target’s 4-fluorophenyl group.
Physicochemical Properties

Table 2: Physicochemical Data of Analogous Compounds

Compound (Example) Molecular Weight (g/mol) Melting Point (°C) HPLC Retention Time (min) LC/MS (m/z [M+H]⁺)
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine 436.16 98–99 11.34 (Method A) 436.1616
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine 535.4 N/A N/A 535.4
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 473.67 N/A N/A N/A

Key Observations :

  • Melting Points : Pyrazole derivatives with simpler substituents (e.g., methyl/ethyl) typically exhibit lower melting points than bulkier analogs (e.g., trichlorophenyl in ), suggesting enhanced crystallinity in halogen-rich systems.
  • HPLC/MS Trends : Compounds with sulfonyl or trifluoromethyl groups (e.g., ) show longer HPLC retention times due to increased hydrophobicity. The target compound’s 4-fluorophenyl group may confer intermediate lipophilicity.
Hydrogen Bonding and Crystal Packing
  • The 4-fluorophenyl group in the target compound may engage in weak C–H···F interactions, as observed in fluorinated crystals . This contrasts with stronger N–H···O/S hydrogen bonds in sulfonyl- or morpholino-containing analogs (e.g., ).
  • The pyrazole core’s NH group (if protonated) could act as a hydrogen-bond donor, similar to benzimidazole systems in , but with reduced basicity compared to imidazole derivatives .

Biological Activity

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound has the following structural formula:

C14H18FN3\text{C}_{14}\text{H}_{18}\text{F}\text{N}_{3}

With a molecular weight of approximately 265.30 g/mol, it features a pyrazole ring substituted with an ethyl and methyl group, along with a 4-fluorophenyl group. This unique structure may contribute to its biological activity by enhancing interactions with specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the pyrazole moiety allows for hydrogen bonding with amino acid residues in target proteins, potentially modulating their activity. Notably, compounds with similar structures have been shown to inhibit key kinases involved in inflammatory pathways, such as p38 MAP kinase .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and L929 cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

In preclinical studies, pyrazole derivatives have shown promise as anti-inflammatory agents. The compound's ability to inhibit pro-inflammatory cytokines may position it as a candidate for treating conditions like arthritis or other inflammatory diseases. The structural modifications in the pyrazole ring appear to enhance its potency against inflammatory pathways .

Analgesic Properties

Similar compounds have been evaluated for their analgesic effects, with some demonstrating significant pain relief in animal models. The analgesic activity is likely linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain signaling pathways .

Study 1: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established anticancer drugs, suggesting strong potential for further development.

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BL92920
This compound HeLa 12

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to the control group.

TreatmentPaw Volume (mL)Reduction (%)
Control3.5-
Aspirin2.042
This compound 2.2 37

Q & A

How can the synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine be optimized for academic research?

Basic:
The synthesis typically involves multi-step reactions, including alkylation and condensation. Key intermediates like 1-ethyl-4-methylpyrazole and 4-fluorobenzylamine can be prepared via nucleophilic substitution or reductive amination. Optimization may include solvent selection (e.g., polar aprotic solvents like DMF for improved reactivity) and temperature control to minimize side products .

Advanced:
Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) can enhance reaction efficiency and yield compared to conventional heating . For regioselectivity, steric and electronic effects of substituents on the pyrazole ring should be analyzed computationally (DFT methods) to predict favorable reaction pathways . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity for downstream applications .

What advanced techniques are used to confirm the structural integrity of this compound?

Basic:
Routine characterization includes 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions, and HRMS for molecular weight confirmation. IR spectroscopy identifies functional groups like C-N and C-F bonds .

Advanced:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Software suites like SHELX and ORTEP-3 enable refinement of crystallographic data, resolving challenges like disorder or twinning . For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=8.5088A˚,b=9.8797A˚a = 8.5088 \, \text{Å}, b = 9.8797 \, \text{Å} have been reported for related fluorophenyl-pyrazole derivatives . Hydrogen bonding patterns (e.g., N–H···N interactions) can be analyzed using graph set theory to understand packing motifs .

How can researchers evaluate the biological activity of this compound?

Basic:
Preliminary screening involves in vitro assays:

  • Enzyme inhibition : Test against targets like PDE4 using fluorescence polarization (IC50_{50} determination) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against bacterial/fungal strains .

Advanced:
In vivo models (e.g., LPS-induced neutrophilia in rats) assess anti-inflammatory efficacy. Pica feeding assays in rodents serve as emesis surrogates for therapeutic index (TI) calculations:
TI=Pica D50Neutrophilia D50\text{TI} = \frac{\text{Pica D}_{50}}{\text{Neutrophilia D}_{50}}

For example, EPPA-1, a pyrazolo-pyridine analog, showed a TI of 578, outperforming rolipram (TI = 0.15) . High-throughput screening with CRISPR/Cas9-engineered cell lines can identify mechanistic pathways .

What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Basic:
Systematic substitution of the pyrazole and fluorophenyl groups (e.g., replacing ethyl with bulkier alkyl chains) followed by bioactivity testing identifies critical pharmacophores.

Advanced:
Computational SAR tools:

  • Molecular docking : Predict binding affinity to targets like cannabinoid receptors (e.g., using AutoDock Vina) .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) with PDE4 inhibitory activity .
    For instance, electron-withdrawing groups (e.g., -CF3_3) on the pyrazole ring enhance metabolic stability but may reduce solubility .

How are crystallographic challenges addressed during structural analysis?

Advanced:

  • Disorder handling : Partial occupancy refinement in SHELXL resolves overlapping atomic positions .
  • Twinned crystals : Use the Hooft parameter in PLATON to detect and correct twinning .
  • Polymorphism screening : Vapor diffusion methods (e.g., methanol/water mixtures) explore multiple crystal forms . For example, a derivative with Rfactor=0.031R_{\text{factor}} = 0.031 was refined using 2835 reflections (I>2σ(I)I > 2\sigma(I)) .

How should conflicting bioactivity data across studies be reconciled?

Advanced:

  • Assay variability : Compare IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolic interference : Use liver microsome stability tests to identify rapid degradation in certain media .
  • Structural analogs : Cross-reference with compounds like 1-(4-fluorobenzyl)-2-(piperidinyl)benzimidazole, which showed divergent activity due to altered hydrogen bonding . Meta-analysis tools (e.g., RevMan) statistically aggregate data from heterogeneous studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.